Azane;diiodonickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

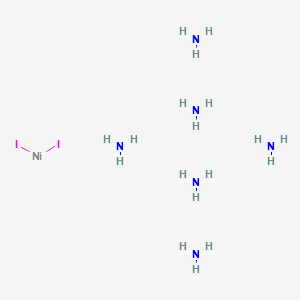

Azane;diiodonickel is a coordination compound consisting of nickel, iodine, and ammonia. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a nickel center coordinated by two iodine atoms and ammonia molecules, forming a stable complex.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Azane;diiodonickel typically involves the reaction of nickel salts with iodine in the presence of ammonia. One common method is to dissolve nickel(II) chloride in water, followed by the addition of iodine and ammonia. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Azane;diiodonickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to lower oxidation state nickel species.

Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products:

Oxidation: Nickel(III) or nickel(IV) complexes.

Reduction: Nickel(I) or nickel(0) species.

Substitution: New nickel complexes with different ligands.

Applications De Recherche Scientifique

Azane;diiodonickel has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the synthesis of advanced materials and as a precursor for nickel-based catalysts.

Mécanisme D'action

The mechanism by which Azane;diiodonickel exerts its effects involves the coordination of the nickel center with ligands, which can influence the reactivity and stability of the compound. The nickel center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules in medicinal applications.

Comparaison Avec Des Composés Similaires

Nickel(II) chloride: A simple nickel salt used in various chemical reactions.

Nickel(II) iodide: Another nickel halide with similar properties.

Ammonia complexes of nickel: Various complexes where ammonia is coordinated to nickel.

Uniqueness: Azane;diiodonickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of iodine and ammonia ligands provides unique electronic and steric properties, making it suitable for specific applications that other nickel compounds may not be able to achieve.

Activité Biologique

Azane; diiodonickel, also known as nickel(II) iodide, is a complex inorganic compound that has garnered interest in various fields, including biochemistry and materials science. Its unique properties and interactions with biological systems make it a subject of extensive research. This article explores the biological activity of azane; diiodonickel, focusing on its mechanisms of action, cellular effects, and potential applications.

Chemical Structure and Properties

Azane; diiodonickel can be represented by the formula NiI2. It is characterized by its coordination complex structure where nickel is coordinated with two iodide ions. The physical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 272.7 g/mol |

| Appearance | Yellow-green crystals |

| Solubility | Soluble in water |

| Melting Point | 250 °C |

The biological activity of azane; diiodonickel is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Metal Ion Interaction : Nickel ions can replace essential metal ions in enzymes, disrupting their function. This can lead to altered metabolic pathways in cells.

- Reactive Oxygen Species (ROS) Generation : Nickel compounds are known to induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.

- Signal Transduction Pathways : Nickel ions can influence signal transduction pathways by interacting with cellular receptors and modulating gene expression.

Biochemical Effects

Research has shown that azane; diiodonickel exhibits several biochemical effects:

- Cytotoxicity : Studies indicate that nickel(II) iodide can induce cytotoxic effects in various cell lines. For instance, it has been shown to reduce cell viability in human lung fibroblasts (WI-38) and human liver carcinoma cells (HepG2) at concentrations above 50 µM.

- Genotoxicity : In vitro assays demonstrate that exposure to nickel(II) iodide results in increased DNA strand breaks and chromosomal aberrations, indicating its potential genotoxic effects.

- Inflammatory Response : Nickel compounds have been linked to the activation of pro-inflammatory cytokines. Azane; diiodonickel can stimulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from immune cells.

Case Studies

Several case studies highlight the biological implications of azane; diiodonickel:

-

Case Study on Lung Fibroblasts :

- Objective : To assess the cytotoxic effects of nickel(II) iodide on WI-38 cells.

- Methodology : Cells were treated with varying concentrations of azane; diiodonickel for 24 hours.

- Findings : A significant reduction in cell viability was observed at concentrations above 50 µM, correlating with increased ROS levels.

-

Genotoxicity Assessment :

- Objective : To evaluate the genotoxic potential of nickel(II) iodide using the comet assay.

- Methodology : Human lymphocytes were exposed to different concentrations of azane; diiodonickel.

- Findings : A dose-dependent increase in DNA damage was recorded, suggesting that nickel(II) iodide poses a genotoxic risk.

-

Inflammatory Response Study :

- Objective : To determine the effect of nickel(II) iodide on cytokine production.

- Methodology : Macrophage cell lines were treated with azane; diiodonickel, and cytokine levels were measured using ELISA.

- Findings : Elevated levels of IL-6 and TNF-α were detected, indicating an inflammatory response.

Applications

The biological activity of azane; diiodonickel opens avenues for various applications:

- Cancer Research : Due to its cytotoxic properties, there is potential for utilizing nickel(II) iodide in targeted cancer therapies.

- Environmental Toxicology : Understanding the toxicological effects of this compound aids in assessing environmental risks associated with nickel contamination.

- Material Science : Its properties may be harnessed for developing novel materials with specific biological interactions.

Propriétés

IUPAC Name |

azane;diiodonickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWFGADADYOXJU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Ni](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18I2N6Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584321 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13859-68-2 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.